molecular formula C17H15IN2 B4191816 8-iodo-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

8-iodo-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No. B4191816
M. Wt: 374.22 g/mol
InChI Key: CWNXMMXTNMVRQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-iodo-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, also known as IQC, is a novel chemical compound that has gained significant attention in the scientific research community. IQC belongs to the family of cyclopenta[c]quinoline derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of 8-iodo-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is not fully understood, but several studies have suggested that it works by inhibiting specific enzymes and pathways involved in cell growth and proliferation. 8-iodo-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 8-iodo-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can induce DNA damage and trigger apoptosis in cancer cells. 8-iodo-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses and immune function.
Biochemical and physiological effects:
8-iodo-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been found to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and proliferation, and modulation of immune function. 8-iodo-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been found to have anti-inflammatory and anti-viral properties, which may be attributed to its ability to inhibit specific enzymes and pathways involved in these processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-iodo-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in lab experiments is its potent anti-cancer activity. 8-iodo-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been found to be effective against a wide range of cancer cell lines, making it a potential candidate for further development as an anti-cancer drug. However, one of the limitations of using 8-iodo-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 8-iodo-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. One of the most promising directions is the development of 8-iodo-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-based anti-cancer drugs. Several studies have shown that 8-iodo-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has potent anti-cancer activity, and further studies are needed to optimize its efficacy and safety for clinical use. Other future directions include the study of 8-iodo-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline's potential application in the treatment of inflammatory and viral diseases, as well as the development of novel synthesis methods to improve its yield and purity.
In conclusion, 8-iodo-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a novel chemical compound that has gained significant attention in the scientific research community. Its potent anti-cancer activity, anti-inflammatory and anti-viral properties make it a potential candidate for the development of novel drugs. Further studies are needed to fully understand its mechanism of action and optimize its efficacy and safety for clinical use.

Scientific Research Applications

8-iodo-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been extensively studied for its potential application in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where 8-iodo-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been found to exhibit potent anti-cancer activity. Several studies have shown that 8-iodo-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. 8-iodo-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been found to have anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of inflammatory and viral diseases.

properties

IUPAC Name

8-iodo-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15IN2/c18-12-4-5-16-15(10-12)13-2-1-3-14(13)17(20-16)11-6-8-19-9-7-11/h1-2,4-10,13-14,17,20H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNXMMXTNMVRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)I)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-iodo-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.